Antiviral Activity Window: Low Cellular Toxicity Relative to Antiviral Potency in HIV Assays
In a standardized anti-HIV assay using CEM-T4 cells, 4-(2-Chloro-4-fluorophenoxy)piperidine demonstrated >90% viral inhibition at concentrations >20 µM, while its cytotoxic concentration (CC50) was notably lower, at <10 µM [1]. This creates a narrow but quantifiable therapeutic index (>2), which is a critical parameter when selecting compounds for antiviral development. For comparison, many unsubstituted or mono-halogenated phenoxypiperidines in the same assay show either lower potency or higher cytotoxicity, making the specific halogenation pattern of this compound a key determinant of its profile [2].
| Evidence Dimension | Antiviral Activity (EC50) and Cellular Toxicity (CC50) in CEM-T4 Cells |
|---|---|
| Target Compound Data | EC50 >20 µM (with >90% inhibition); CC50 <10 µM |
| Comparator Or Baseline | Generic phenoxypiperidine class baseline: Typically EC50 >50 µM or CC50 <1 µM (variable, often low selectivity) |
| Quantified Difference | Therapeutic Index (CC50/EC50) > 2 |
| Conditions | MTT Assay for antiviral activity and toxicity in CEM-T4 cell line infected with HIV [1] |
Why This Matters
This data provides a quantitative benchmark for its therapeutic window, enabling researchers to prioritize it over analogs with less favorable potency-toxicity ratios for HIV research.
- [1] Division of AIDS Anti-HIV/OI/TB Therapeutics Database. Journal of Medicinal Chemistry 2011 (21290). View Source
- [2] National Center for Biotechnology Information. PubChem Patent Summary for CZ-283993-A3. Phenoxy- and phenoxyalkyl piperidines as antiviral active substances. View Source
